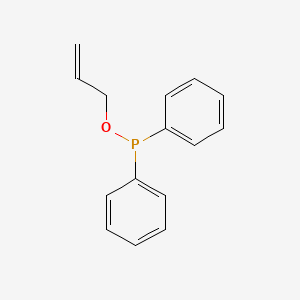
Prop-2-en-1-yl diphenylphosphinite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-en-1-yl diphenylphosphinite is an organophosphorus compound characterized by the presence of a phosphinite group bonded to a prop-2-en-1-yl group and two phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Prop-2-en-1-yl diphenylphosphinite can be synthesized through the reaction of diphenylphosphine with allyl chloride under basic conditions. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the diphenylphosphine, followed by nucleophilic substitution with allyl chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Prop-2-en-1-yl diphenylphosphinite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The allyl group can participate in substitution reactions, particularly with electrophiles.
Addition: The double bond in the allyl group can undergo addition reactions with various reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the allyl group.
Addition: Reagents such as halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) can add across the double bond.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Substituted allyl derivatives.
Addition: Halogenated or hydrogenated products.
Applications De Recherche Scientifique
Prop-2-en-1-yl diphenylphosphinite has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of prop-2-en-1-yl diphenylphosphinite involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphinite group can donate electron density to metal atoms, facilitating various catalytic reactions. Additionally, the allyl group can participate in reactions, providing versatility in synthetic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphine: Lacks the allyl group but shares the phosphine core.
Triphenylphosphine: Contains three phenyl groups instead of two phenyl and one allyl group.
Allyl diphenylphosphine oxide: An oxidized form of prop-2-en-1-yl diphenylphosphinite.
Uniqueness
This compound is unique due to the presence of both the phosphinite group and the allyl group, which provide distinct reactivity and coordination properties. This combination allows for a wide range of chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
14655-53-9 |
|---|---|
Formule moléculaire |
C15H15OP |
Poids moléculaire |
242.25 g/mol |
Nom IUPAC |
diphenyl(prop-2-enoxy)phosphane |
InChI |
InChI=1S/C15H15OP/c1-2-13-16-17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13H2 |
Clé InChI |
PGTFBKVPHNHWSX-UHFFFAOYSA-N |
SMILES canonique |
C=CCOP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


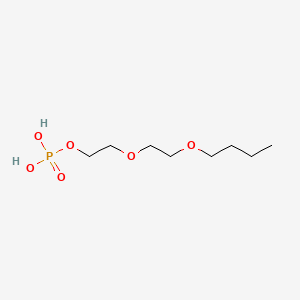
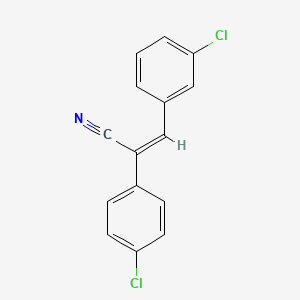
![N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}-2-phenoxyacetamide](/img/structure/B14163696.png)
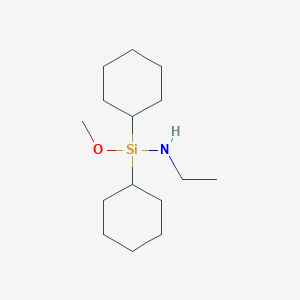
![N-(4,6,6-Trimethylbicyclo[3.1.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14163716.png)
![2,2'-[(2-Butoxy-5-methylbenzyl)imino]diethanol](/img/structure/B14163721.png)

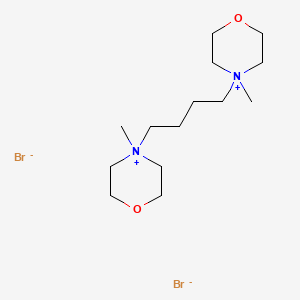


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-4-nitropyrazole-3-carboxamide](/img/structure/B14163755.png)
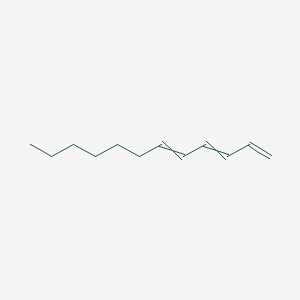
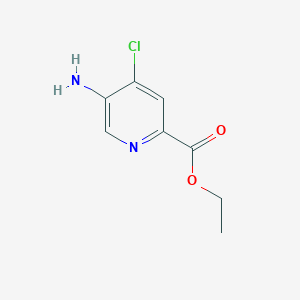
![(5E)-5-({[2-(dimethylamino)ethyl]amino}methylidene)-1-(3-methoxyphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14163782.png)
